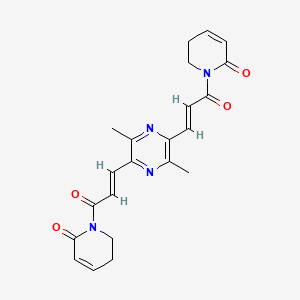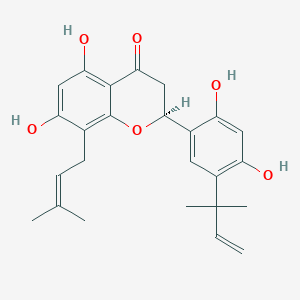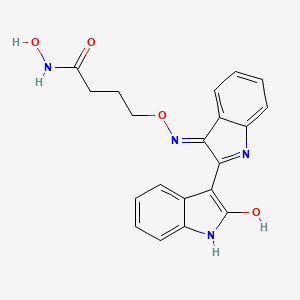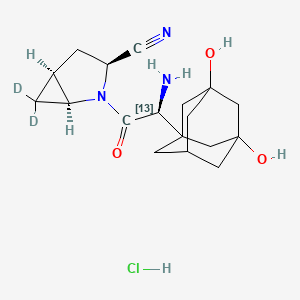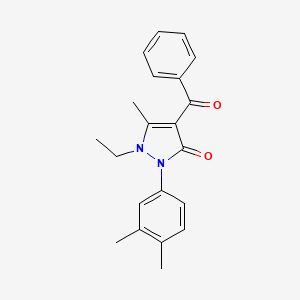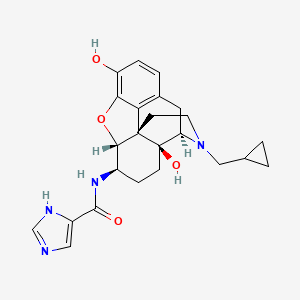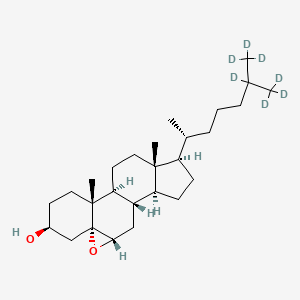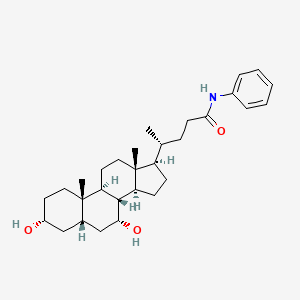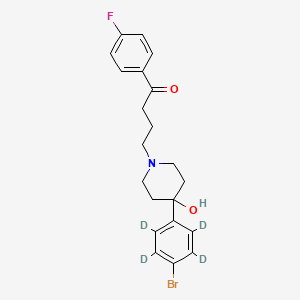
Bromperidol-d4-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromperidol-d4-1 is a deuterium-labeled derivative of Bromperidol, a potent and long-acting antipsychotic agent belonging to the butyrophenone class. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Bromperidol due to the incorporation of stable heavy isotopes of hydrogen (deuterium) into its molecular structure .
准备方法
The synthesis of Bromperidol-d4-1 involves the deuteration of Bromperidol. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the Bromperidol molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic labeling .
化学反应分析
Bromperidol-d4-1, like its parent compound Bromperidol, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Bromperidol-d4-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Bromperidol in biological systems.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of Bromperidol.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the pharmacokinetic and metabolic properties of Bromperidol.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantitation of Bromperidol and its metabolites
作用机制
Bromperidol-d4-1 exerts its effects by acting as a potent antagonist of dopamine D2 receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. The deuterium labeling does not significantly alter the mechanism of action of Bromperidol but provides a means to study its pharmacokinetics and metabolism more accurately .
相似化合物的比较
Bromperidol-d4-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action but without deuterium labeling.
Chlorpromazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
Fluphenazine: Another antipsychotic with a different chemical structure but similar pharmacological properties.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of Bromperidol more accurately due to the presence of deuterium .
属性
分子式 |
C21H23BrFNO2 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
4-[4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI 键 |
RKLNONIVDFXQRX-KDWZCNHSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Br)[2H] |
规范 SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


